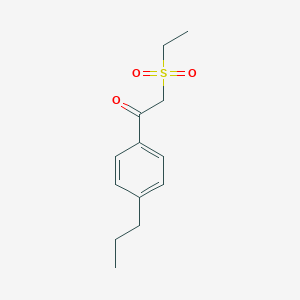![molecular formula C13H21NO5 B7595235 2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595235.png)
2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid, also known as DCA, is a synthetic organic compound that has been extensively studied for its potential therapeutic applications. It is a derivative of cyclohexylacetic acid and contains a dioxane ring that makes it unique from other compounds. DCA has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
作用机制
2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid works by inhibiting the activity of pyruvate dehydrogenase kinase (PDK), an enzyme that regulates the production of ATP in the mitochondria. By inhibiting PDK, 2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid leads to an increase in mitochondrial respiration and a decrease in glycolysis. This shift in metabolism leads to the activation of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of the electron transport chain in the mitochondria, leading to an increase in ATP production. 2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid has also been shown to increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins in cancer cells. Additionally, 2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
The advantages of using 2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid in lab experiments include its availability, low cost, and well-established synthesis method. 2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid has also been extensively studied, making it a reliable compound for research purposes. However, the limitations of using 2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid in lab experiments include its potential toxicity and the need for further research to determine its optimal dosage and administration.
未来方向
There are many potential future directions for research on 2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid. One area of research could focus on optimizing the synthesis method to produce higher yields of pure 2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid. Another area of research could focus on the potential therapeutic applications of 2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid in other diseases, such as inflammatory diseases. Additionally, further research is needed to determine the optimal dosage and administration of 2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid for cancer treatment. Overall, 2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid is a promising compound for further research in cancer treatment and other areas of medicine.
合成方法
The synthesis of 2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid involves the reaction of cyclohexylacetic acid with ethylene glycol and acetic anhydride. The resulting product is then reacted with ammonium hydroxide to form 2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid. The synthesis method has been optimized to produce high yields of pure 2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid, making it readily available for research purposes.
科学研究应用
2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid works by targeting the mitochondria of cancer cells, leading to apoptosis or programmed cell death. This makes it a promising candidate for further research in cancer treatment.
属性
IUPAC Name |
2-[1-(1,4-dioxane-2-carbonylamino)cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c15-11(16)8-13(4-2-1-3-5-13)14-12(17)10-9-18-6-7-19-10/h10H,1-9H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHXOUINPMNNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)NC(=O)C2COCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-thiazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595159.png)
![1H-pyrazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595164.png)
![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-ylmethyl)furan-2-carboxylic acid](/img/structure/B7595172.png)
![[5-[[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]methyl]furan-2-yl]methanol](/img/structure/B7595174.png)
![1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one](/img/structure/B7595186.png)
![[5-[(3-Bromoanilino)methyl]furan-2-yl]methanol](/img/structure/B7595193.png)


![2-[1-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]cyclohexyl]acetic acid](/img/structure/B7595227.png)

![3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid](/img/structure/B7595234.png)
![1-Methyl-5-[(2-methylpyrimidin-4-yl)amino]piperidin-2-one](/img/structure/B7595236.png)
